Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate

Drug formulation Nutraceutical manufacturing Omega-3 delivery

Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate, commonly known as calcium alpha-linolenate, is the calcium salt of the essential omega-3 fatty acid, alpha-linolenic acid (ALA). Its molecular formula is C36H58CaO4 (or C18H29CaO2 for the salt form), with a molecular weight of approximately 594.9 g/mol.

Molecular Formula C36H58CaO4
Molecular Weight 594.9 g/mol
CAS No. 22333-90-0
Cat. No. B12672326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
CAS22333-90-0
Molecular FormulaC36H58CaO4
Molecular Weight594.9 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)[O-].CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Ca+2]
InChIInChI=1S/2C18H30O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*4-3-,7-6-,10-9-;
InChIKeyCIRHMZHRSIZIGV-SYSSTCGWSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium (9Z,12Z,15Z)-9,12,15-Octadecatrienoate (CAS 22333-90-0): Chemical Identity and Procurement Context


Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate, commonly known as calcium alpha-linolenate, is the calcium salt of the essential omega-3 fatty acid, alpha-linolenic acid (ALA) . Its molecular formula is C36H58CaO4 (or C18H29CaO2 for the salt form), with a molecular weight of approximately 594.9 g/mol . The compound is typically sourced from plant oils such as perilla, flaxseed, and chia, and is produced via saponification of the parent oil followed by neutralization and double decomposition with calcium chloride [1]. It is primarily utilized in nutraceutical, pharmaceutical, and food additive applications [2].

Why Calcium (9Z,12Z,15Z)-9,12,15-Octadecatrienoate Cannot Be Substituted with Generic Alpha-Linolenic Acid or Other Salts


In procurement contexts, calcium alpha-linolenate is not a simple, interchangeable source of alpha-linolenic acid (ALA). The calcium salt confers a distinct physical state (solid, powder) at room temperature, unlike the free acid (liquid) or ethyl ester (liquid), enabling direct compression into tablets and combination with other dry ingredients [1]. This solid-state property is a primary driver for its selection in solid oral dosage forms. Furthermore, emerging evidence suggests that the calcium cation, when delivered in a pre-complexed form with the fatty acid, may synergistically influence specific cellular processes beyond the sum of their individual effects [2]. Direct substitution with free ALA, sodium salts, or ethyl esters would compromise formulation stability, manufacturing feasibility, and potentially the targeted biological synergies, thus requiring a clear, evidence-based justification for selecting the calcium salt.

Quantitative Differentiation of Calcium (9Z,12Z,15Z)-9,12,15-Octadecatrienoate vs. Alternatives: A Comparative Evidence Guide


Solid-State Formulation: A Decisive Advantage for Tablet Manufacturing Over Liquid Omega-3 Sources

Calcium alpha-linolenate is a solid powder at room temperature, enabling direct compression into tablets, unlike free alpha-linolenic acid or its ethyl ester, which are viscous liquids [1]. This solid state is a direct consequence of the calcium salt formation. A patent detailing the preparation of alpha-calcium linolenate emphasizes its long shelf life and suitability as an additive in medicine and food industries, characteristics not shared by the liquid free acid [2].

Drug formulation Nutraceutical manufacturing Omega-3 delivery

Demonstrated In Vitro Synergism in Modulating Bone and Adipose Cell Growth: A Unique Biological Profile

In an in vitro study using ST2 stromal, MC3T3-L1 adipocyte-like, and MC3T3-E1 osteoblast-like cells, a combination of ALA and calcium at 2.0 mM enhanced the effect of a 4:1 linoleic acid (LNA):ALA ratio. This specific combination led to a significant increase in MC3T3-E1 osteoblast-like cell differentiation and a corresponding decrease in MC3T3-L1 adipocyte-like cell differentiation, suggesting a possible synergism between the fatty acid and the calcium ion [1]. The effect was observed with a specific blend of 90:10 % CLA isomers plus 2.0 mM calcium, a condition that highlights the context-dependent nature of the synergy. This effect is not observed with ALA alone or calcium alone at the tested concentrations.

Osteoblast differentiation Adipogenesis inhibition Nutritional synergy

Bioavailability Parity with Ethyl Esters: Maintaining Omega-3 Status Without Compromising Solid Formulation

A comparative bioavailability study in mice demonstrated that calcium and magnesium salts of omega-3 fatty acids (including EPA and DHA) resulted in omega-3 fatty acid content in serum and red blood cell membranes comparable to that produced by ethyl ester supplementation [1]. Specifically, animals were given 8 mg of omega-3 fatty acid ethyl ester concentrate (control) or calcium-/magnesium-omega-3 salts daily for three weeks, with no significant difference in serum or red blood cell membrane fatty acid levels between the groups. Fecal excretion of omega-3 fatty acids was not increased by the presence of calcium or magnesium, and there was a tendency for less omega-3 fatty acids to be excreted.

Bioavailability Omega-3 absorption Nutraceutical equivalence

Enhanced Bioavailability Demonstrated for DHA-Calcium Complex: A Pharmacokinetic Advantage for Omega-3 Salts

While not directly measured for calcium alpha-linolenate, a recent in vivo study on a structurally analogous DHA-calcium fatty acid complex provides strong class-level evidence for the bioavailability advantage of calcium salts of omega-3 PUFAs. In mice, DHA-Ca significantly enhanced oral bioavailability compared to algal oil DHA, increasing Cmax by 1.81-fold and AUC0–∞ by 2.26-fold, with a prolonged mean residence time of 29.71 hours [1]. The study also noted faster absorption (Tmax = 6 h) and greater accumulation in the liver, heart, and brain [1].

Pharmacokinetics Bioavailability enhancement DHA absorption

Patent-Protected Solid PUFA Salt Formulations: A Defined Compositional Space for Product Development

A 2021 patent application (US20210077446) specifically claims solid formulations comprising at least one PUFA salt, including calcium alpha-linolenate, and at least one protein hydrolysate from a starch-containing plant [1]. The patent defines a solid formulation with an average particle size (Dv50) of 10-1000 µm and a PUFA salt content of 5-80 wt-% [1]. This provides a clear, protectable compositional space for product development that is not available for free fatty acids or simple esters.

Intellectual property Solid formulation PUFA delivery

Optimal Application Scenarios for Calcium (9Z,12Z,15Z)-9,12,15-Octadecatrienoate Driven by Differentiating Evidence


Solid Oral Dosage Form Development (Tablets, Capsules, and Dry Blends)

The solid powder nature of calcium alpha-linolenate directly enables its use in tablet formulations, dry powder blends for capsules, and other solid oral dosage forms, circumventing the need for liquid encapsulation and its associated manufacturing costs and stability issues [1]. This is a primary, well-documented differentiator from liquid ALA and ethyl esters.

Nutraceutical Formulations Targeting Bone Health and Body Composition

In vitro evidence suggests a unique synergistic effect of ALA and calcium on promoting osteoblast and inhibiting adipocyte differentiation [1]. This biological synergy positions calcium alpha-linolenate as a more functionally targeted ingredient than free ALA or other salts for nutraceuticals aimed at supporting bone density, reducing fat mass, or improving metabolic health.

High-Bioavailability Omega-3 Supplements Without Liquid Formulation

Data from analogous calcium-omega-3 complexes indicate that the calcium salt form can maintain (for EPA/DHA) or potentially enhance (for DHA) oral bioavailability compared to oil or ethyl ester forms [1][2]. This allows for the development of high-efficacy, solid omega-3 supplements that match or exceed the absorption of traditional liquid products.

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